molecular formula C14H21N B2486981 2-(3-Phenylpropyl)piperidine CAS No. 383128-48-1

2-(3-Phenylpropyl)piperidine

Cat. No.: B2486981
CAS No.: 383128-48-1
M. Wt: 203.329
InChI Key: TZYMFYBXXDGLJD-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)piperidine is an organic compound with the molecular formula C14H21N. It consists of a piperidine ring substituted with a 3-phenylpropyl group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and biologically active molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpropyl)piperidine typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactions. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

2-(3-Phenylpropyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperine: An alkaloid found in black pepper with a similar piperidine ring but different substituents.

    Matrine: An alkaloid with two fused piperidine rings, known for its antiviral and anticancer properties.

Uniqueness: 2-(3-Phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development .

Properties

IUPAC Name

2-(3-phenylpropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-3,7-8,14-15H,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYMFYBXXDGLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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